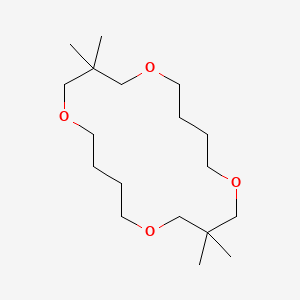
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane is a cyclic ether compound with a unique structure characterized by four oxygen atoms and four methyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with formaldehyde in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously monitored to ensure high yield and purity. Techniques such as distillation and crystallization are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted ethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane involves its interaction with molecular targets through its ether linkages and methyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The compound’s stability and ability to form hydrogen bonds play a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: This compound shares structural similarities but differs in its spirobiindane core.
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl-: Another cyclic ether with a different ring size and substitution pattern.
Uniqueness
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane is unique due to its specific ring size and the presence of four oxygen atoms and four methyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
92751-96-7 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
3,3,12,12-tetramethyl-1,5,10,14-tetraoxacyclooctadecane |
InChI |
InChI=1S/C18H36O4/c1-17(2)13-19-9-5-7-11-21-15-18(3,4)16-22-12-8-6-10-20-14-17/h5-16H2,1-4H3 |
Clé InChI |
XOUWTVZZHJQEIS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCCCOCC(COCCCCOC1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


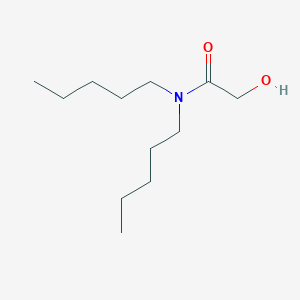

![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
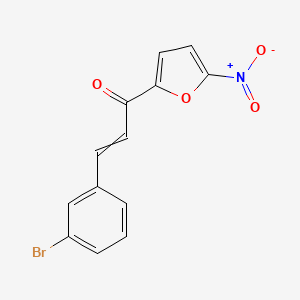
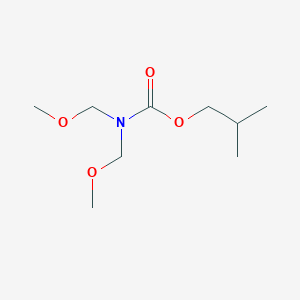
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)


![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
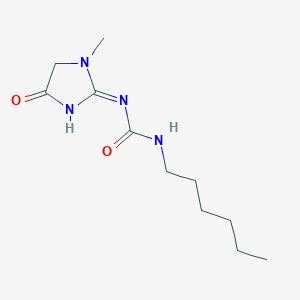
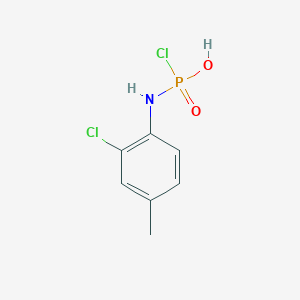
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

